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molecular formula C7H10N2 B025451 5-Ethylpyridin-2-amine CAS No. 19842-07-0

5-Ethylpyridin-2-amine

Cat. No. B025451
M. Wt: 122.17 g/mol
InChI Key: OQTNJLQWOVTCPV-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

Following the general method of K. Wachi and A. Terada (Chem. Pharm. Bull., 1980, 28, 465-472), a mixture 81 mg (0.29 mmoles) of 3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one and 2.0 mL of concentrated hydrochloric acid was heated to reflux for 8 h. The reaction was cooled to room temperature and the solvent was evaporated. The residue was dissolved in 4 mL ethyl acetate and washed with 3×1 mL of a 1:1 mixture of 10% of aqueous sodium hydroxide solution and saturated aqueous sodium chloride. The organic solution was dried (sodium sulfate), decanted, and evaporated to give 26 mg (84% yield) of 2-amino-5-ethylpyridine as an amber oil.
Name
3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([N:9]2C(=O)C3C=CC=CC=3OC2(C)C)=[N:7][CH:8]=1)[CH3:2].Cl>>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([CH2:1][CH3:2])=[CH:8][N:7]=1

Inputs

Step One
Name
3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one
Quantity
81 mg
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)N1C(OC2=C(C1=O)C=CC=C2)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 4 mL ethyl acetate
WASH
Type
WASH
Details
washed with 3×1 mL of a 1:1 mixture of 10% of aqueous sodium hydroxide solution and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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